3-Amino-4-trifluoromethyl-benzylamine
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Overview
Description
3-Amino-4-trifluoromethyl-benzylamine is an organic compound with the molecular formula C8H8F3N It is a derivative of benzylamine, where the benzene ring is substituted with an amino group at the third position and a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-trifluoromethyl-benzylamine can be synthesized through several methods. One common approach involves the reduction of 3-nitro-4-trifluoromethyl-benzylamine. The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the same reduction process but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-trifluoromethyl-benzylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-nitro-4-trifluoromethyl-benzylamine.
Reduction: Formation of 3-amino-4-trifluoromethyl-benzyl derivatives.
Substitution: Formation of various substituted benzylamines depending on the reagents used.
Scientific Research Applications
3-Amino-4-trifluoromethyl-benzylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-trifluoromethyl-benzylamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethyl-benzylamine
- 3-Nitro-4-trifluoromethyl-benzylamine
- 3-Amino-4-methyl-benzylamine
Uniqueness
3-Amino-4-trifluoromethyl-benzylamine is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-(aminomethyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,4,12-13H2 |
InChI Key |
BDXCHBJKGLTHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)N)C(F)(F)F |
Origin of Product |
United States |
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